
2-(Hydroxyimino)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)propanoyl chloride is an organic compound with the molecular formula C3H4ClNO2. It is a derivative of propanoyl chloride, where the hydrogen atom in the oxime group is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxyimino)propanoyl chloride can be synthesized through the reaction of propanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified by standard techniques such as distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(Hydroxyimino)propanoic acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Conditions: Mild temperatures, typically between 0°C and room temperature
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(Hydroxyimino)propanoic acid: Formed by hydrolysis
Scientific Research Applications
2-(Hydroxyimino)propanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)propanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is primarily due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Propanoyl chloride: Lacks the hydroxyimino group, making it less reactive in certain nucleophilic substitution reactions.
Acetyl chloride: Smaller and more volatile, with different reactivity patterns.
Benzoyl chloride: Contains a benzene ring, leading to different steric and electronic effects.
Uniqueness
2-(Hydroxyimino)propanoyl chloride is unique due to the presence of both the hydroxyimino and acyl chloride functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
89376-42-1 |
|---|---|
Molecular Formula |
C3H4ClNO2 |
Molecular Weight |
121.52 g/mol |
IUPAC Name |
2-hydroxyiminopropanoyl chloride |
InChI |
InChI=1S/C3H4ClNO2/c1-2(5-7)3(4)6/h7H,1H3 |
InChI Key |
OCMBLGRYULWRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


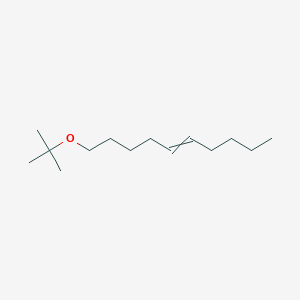
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
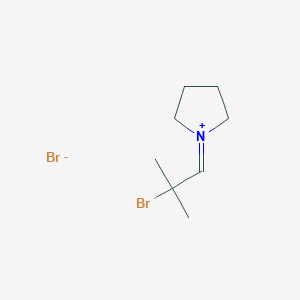
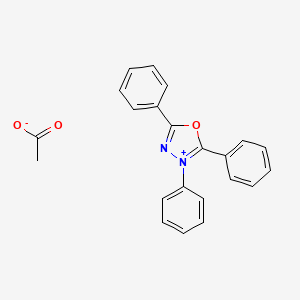
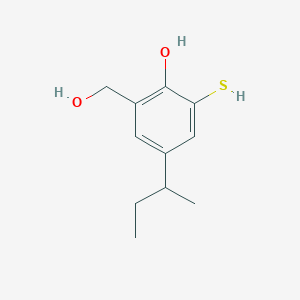

![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
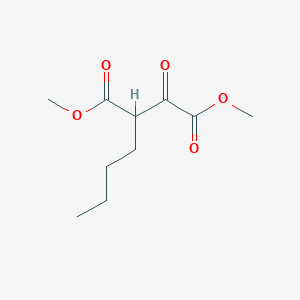
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)

diphenyl-](/img/structure/B14397419.png)
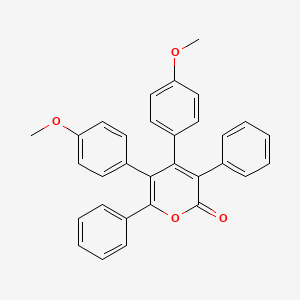
![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
